molecular formula C6H11Cl5N9Ru B011075 Bistriazolium-triazolepentachlororuthenate(III) CAS No. 110670-30-9

Bistriazolium-triazolepentachlororuthenate(III)

货号 B011075
CAS 编号: 110670-30-9
分子量: 487.5 g/mol
InChI 键: HRGJEKWUVUTGPP-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has gained significant attention in the field of scientific research. It is a coordination complex that contains ruthenium, a transition metal, and triazole, a five-membered heterocyclic compound. This compound has shown promising results in various areas of research, including cancer treatment, catalysis, electrochemistry, and materials science.

作用机制

The mechanism of action of bistriazolium-triazolepentachlororuthenate(III) is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells. It is believed that the triazole ligand in the compound plays a crucial role in its cytotoxicity towards cancer cells.
Biochemical and Physiological Effects
Bistriazolium-triazolepentachlororuthenate(III) has been shown to have both biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by disrupting their DNA replication process. However, the compound has also been shown to have toxic effects on healthy cells, which limits its potential use in cancer treatment.

实验室实验的优点和局限性

Bistriazolium-triazolepentachlororuthenate(III) has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various areas of research, making it a potential candidate for the development of new drugs and materials. However, its limitations include its toxic effects on healthy cells, which limit its potential use in cancer treatment.

未来方向

There are several future directions for the research on bistriazolium-triazolepentachlororuthenate(III). One potential area of research is the development of new anticancer drugs based on this compound. Researchers could explore the use of different ligands to modify the compound's cytotoxicity towards cancer cells while reducing its toxic effects on healthy cells. Additionally, the compound's electrochemical properties could be further studied for the development of energy storage devices. Finally, researchers could explore the use of bistriazolium-triazolepentachlororuthenate(III) as a catalyst in other chemical reactions.
Conclusion
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has shown promising results in various areas of scientific research. Its cytotoxicity towards cancer cells and electrochemical properties make it a potential candidate for the development of new drugs and materials. However, its toxic effects on healthy cells limit its potential use in cancer treatment. Further research is needed to explore the compound's potential in various areas of scientific research.

合成方法

The synthesis of bistriazolium-triazolepentachlororuthenate(III) involves the reaction of ruthenium trichloride with 4-(1H-1,2,3-triazol-4-yl)pyridine and sodium azide in the presence of water and ethanol. The reaction proceeds through the formation of a ruthenium(II) intermediate, which is then oxidized to ruthenium(III) with chlorine gas. The final product is obtained by recrystallization from ethanol.

科学研究应用

Bistriazolium-triazolepentachlororuthenate(III) has been extensively studied for its potential applications in various areas of scientific research. In the field of cancer treatment, this compound has shown remarkable cytotoxicity towards cancer cells, making it a promising candidate for the development of new anticancer drugs. It has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Additionally, bistriazolium-triazolepentachlororuthenate(III) has been studied for its electrochemical properties, which make it a potential candidate for the development of energy storage devices.

属性

CAS 编号

110670-30-9

产品名称

Bistriazolium-triazolepentachlororuthenate(III)

分子式

C6H11Cl5N9Ru

分子量

487.5 g/mol

IUPAC 名称

hydron;ruthenium(3+);1H-1,2,4-triazole;pentachloride

InChI

InChI=1S/3C2H3N3.5ClH.Ru/c3*1-3-2-5-4-1;;;;;;/h3*1-2H,(H,3,4,5);5*1H;/q;;;;;;;;+3/p-3

InChI 键

HRGJEKWUVUTGPP-UHFFFAOYSA-K

SMILES

[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

规范 SMILES

[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

同义词

(TrH)2(RuTrCl5)
bistriazolium-triazolepentachlororuthenate(III)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。